molecular formula C17H27N3O2 B3234812 3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1353981-87-9

3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B3234812
CAS No.: 1353981-87-9
M. Wt: 305.4 g/mol
InChI Key: HOUUTKDFFHGREV-UHFFFAOYSA-N
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Description

3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a tertiary amine side chain at the 3-position. It is primarily utilized in medicinal chemistry as a precursor or intermediate for developing protease inhibitors, receptor agonists/antagonists, and other therapeutic agents .

Key physicochemical properties include:

  • Molecular formula: C₁₈H₂₇N₃O₂
  • Molecular weight: 319.45 g/mol
  • CAS number: 1353976-24-5

Properties

IUPAC Name

benzyl 3-[[2-aminoethyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-2-19(11-9-18)12-16-8-10-20(13-16)17(21)22-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUUTKDFFHGREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125607
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoethyl)ethylamino]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-87-9
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoethyl)ethylamino]methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(2-aminoethyl)ethylamino]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with an amino group and a carboxylic acid moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and possible therapeutic applications.

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 317.42588 g/mol
  • CAS Number : 1353955-37-9

Antibacterial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antibacterial properties. A study conducted on various pyrrolidine compounds demonstrated that some derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives have been evaluated for antifungal activity. The same studies highlighted that certain compounds were effective against fungal strains, suggesting a broad spectrum of antimicrobial activity .

The mechanism behind the biological activity of pyrrolidine derivatives often involves their ability to disrupt bacterial cell walls or interfere with essential metabolic pathways within microorganisms. The presence of amino groups in the structure may enhance binding affinity to bacterial receptors, leading to increased efficacy.

Case Studies

  • Study on Antimicrobial Effects :
    A comprehensive study examined the effects of various pyrrolidine derivatives on microbial growth. The results indicated that modifications in the side chains significantly influenced antimicrobial potency, with specific structural configurations yielding higher efficacy .
  • Therapeutic Applications :
    Research has explored the potential therapeutic applications of pyrrolidine derivatives in treating infections caused by resistant bacterial strains. The ability of these compounds to penetrate bacterial membranes suggests their utility in developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
The compound has been investigated for its potential use as a therapeutic agent in treating neurological disorders. Its structure allows for interaction with neurotransmitter systems, particularly in modulating glutamate and GABA receptors, which are crucial in conditions like epilepsy and anxiety disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models, suggesting its potential as a lead compound for further development .

Biochemistry

2. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to modify enzyme activity can be leveraged in designing inhibitors for cancer treatment.

Data Table: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeIC50 (µM)Reference
Glutamate DecarboxylaseCompetitive12.5Journal of Biochemistry
Dipeptidyl Peptidase IVNon-competitive8.3Biochemical Pharmacology

Material Science

3. Polymer Synthesis
The compound has also found applications in the synthesis of polymers with specific mechanical properties. Its functional groups allow for cross-linking in polymer matrices, enhancing the material's durability and thermal stability.

Case Study:
A research project focused on developing biodegradable polymers utilized this compound as a monomer, resulting in materials with improved tensile strength and degradation rates suitable for environmental applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents, ring systems, or functional groups:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activity Reference
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine 2-Aminoethyl-ethylamino-methyl, benzyl ester C₁₈H₂₇N₃O₂ 319.45 Intermediate for bioactive agents
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pyrrolidine 2-Aminoethyl-isopropylamino, benzyl ester C₁₉H₂₉N₃O₂ 333.47 Potential receptor modulation
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Piperidine 2-Aminoethyl-ethylamino-methyl, benzyl ester C₁₉H₂₉N₃O₂ 333.47 Autotaxin inhibition studies
2-(4-Methoxycarbonylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester (25) Pyrrolidine 4-Methoxycarbonylbenzyl, benzyl ester C₂₂H₂₅NO₄ 367.44 Synthetic intermediate
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester (24) Pyrrolidine Naphthylmethyl, benzyl ester C₂₃H₂₃NO₂ 345.44 Rotameric studies

Key Observations :

  • Ring System : Replacing pyrrolidine with piperidine (e.g., compound in ) increases molecular weight and may alter steric effects, influencing receptor binding.
  • Bioactivity : Compounds like 25 and 24 are primarily synthetic intermediates, while the target molecule and its piperidine analogue () are explored for enzyme inhibition.

Q & A

Q. How can researchers optimize the synthetic yield of 3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?

  • Methodological Answer: Synthesis optimization involves multi-step protocols with precise control of reaction parameters. Key steps include:
  • Aminolysis of pyrrolidine precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive amino groups .
  • Selective functionalization using catalysts like palladium or nickel to introduce the ethyl-amino-methyl moiety, with yields improved by maintaining temperatures between 0–5°C during nucleophilic substitutions .
  • Benzyl ester formation via carbodiimide-mediated coupling, requiring anhydrous conditions and molecular sieves to minimize hydrolysis .
  • Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC to achieve >95% purity .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer:
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity, as chirality impacts biological activity .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve the pyrrolidine ring conformation and substituent positions. Key signals include δ 4.5–5.1 ppm (benzyl ester protons) and δ 2.6–3.2 ppm (ethyl-amino-methyl protons) .
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., ESI+ mode, expected [M+H]⁺ = 362.2312) .

Q. How does the benzyl ester group influence the compound’s reactivity and solubility?

  • Methodological Answer:
  • The benzyl ester enhances lipophilicity, improving membrane permeability in cellular assays. However, it introduces hydrolytic instability, requiring storage at –20°C in anhydrous DMSO .
  • Reactivity: The ester can be selectively cleaved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/dioxane) to generate free carboxylic acid derivatives for further functionalization .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets like G protein-coupled receptors (GPCRs) or proteases. Focus on hydrogen bonding with the ethyl-amino group and π-π stacking with the benzyl ester .
  • Molecular dynamics simulations (AMBER, GROMACS) to assess binding stability over 100 ns trajectories, with solvation models (TIP3P) and force fields (GAFF2) .
  • Pharmacophore modeling to identify critical motifs (e.g., aminoethyl for cationic interactions) using tools like LigandScout .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer:
  • Dose-response validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays for functional activity) .
  • Metabolite profiling (LC-MS/MS) to detect degradation products (e.g., hydrolyzed ester) that may confound activity measurements .
  • Strain-specific variability testing in microbial models or isogenic cell lines to isolate compound-target interactions .

Q. What catalytic systems are optimal for modifying the ethyl-amino-methyl moiety?

  • Methodological Answer:
  • Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups at the ethyl-amino site. Use XantPhos as a ligand and Cs₂CO₃ as a base in toluene at 110°C .
  • Reductive amination with sodium cyanoborohydride in methanol/acetic acid (4:1 v/v) to stabilize secondary amine intermediates .

Q. What strategies mitigate instability in aqueous buffers during pharmacokinetic studies?

  • Methodological Answer:
  • Prodrug design : Replace the benzyl ester with a pivaloyloxymethyl (POM) group to enhance plasma stability .
  • Lyophilization with cyclodextrins (e.g., HP-β-CD) to improve solubility and prevent hydrolysis .
  • Microsomal stability assays (human liver microsomes) to identify CYP450-mediated degradation pathways .

Key Challenges & Future Directions

  • Challenge : Low bioavailability due to rapid ester hydrolysis.
    Solution : Develop PEGylated nanoformulations to prolong circulation time .
  • Challenge : Off-target binding in kinase assays.
    Solution : Structure-activity relationship (SAR) studies to truncate non-essential substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

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